Home > Products > Screening Compounds P6534 > Oxazolidinone-PC
Oxazolidinone-PC - 153531-48-7

Oxazolidinone-PC

Catalog Number: EVT-1198000
CAS Number: 153531-48-7
Molecular Formula: C21H41N2O7P
Molecular Weight: 464.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Oxazolidinone-PC is classified as a synthetic antibiotic, with its origins traced back to the broader category of oxazolidinones. These compounds are characterized by their unique bicyclic structure, which includes an oxazolidine ring. The most well-known member of this class is Linezolid, which was the first oxazolidinone antibiotic approved for clinical use. Oxazolidinone-PC, while less studied than Linezolid, shares similar structural and functional properties that contribute to its potential as an antibacterial agent.

Synthesis Analysis

The synthesis of oxazolidinones, including Oxazolidinone-PC, can be achieved through several methods:

  1. Microwave-Assisted Synthesis: This method involves the reaction of urea and ethanolamine in a microwave-irradiated environment, allowing for rapid and efficient formation of oxazolidinones .
  2. Iodocyclocarbamation: This technique utilizes iodocyclocarbamation reactions to create racemic oxazolidinones. A key aspect of this method is the addition of pyridine to prevent unwanted side reactions .
  3. Catalyst-Mediated Cyclization: Involves high-temperature reactions where aryl isocyanates are cyclized with epoxides in the presence of lithium bromide as a catalyst .
  4. Solid-Phase Synthesis: This innovative approach involves cycloaddition reactions of resin-bound epoxides with isocyanates, allowing for high yields and purity of the final products .

Each method varies in terms of efficiency, yield, and complexity, with microwave-assisted synthesis often being favored for its speed and simplicity.

Molecular Structure Analysis

The molecular structure of Oxazolidinone-PC features a bicyclic framework that includes an oxazolidine ring. The general structure can be represented as follows:

  • Core Structure: The core consists of a five-membered ring containing nitrogen and oxygen atoms.
  • Substituents: Various substituents can be attached to the ring, influencing the compound's biological activity and pharmacological properties.

Notably, the configuration at specific carbon centers (such as C5) plays a crucial role in determining the compound's antibacterial efficacy. For instance, modifications at this position have been shown to enhance activity against resistant strains of bacteria .

Chemical Reactions Analysis

Oxazolidinone-PC participates in several important chemical reactions:

  1. Nucleophilic Substitution: This reaction typically involves primary amines reacting with halomethyloxiranes in the presence of carbonate salts to yield high yields of oxazolidinones .
  2. Cycloaddition Reactions: These are critical for constructing the bicyclic structure from simpler precursors, often involving isocyanates and epoxides .
  3. Rearrangement Reactions: Gold(I)-catalyzed rearrangements have been employed to synthesize various derivatives of oxazolidinones .

These reactions are vital for modifying the chemical structure to enhance antibacterial activity or alter pharmacokinetic properties.

Mechanism of Action

The mechanism by which Oxazolidinone-PC exerts its antibacterial effects primarily involves inhibition of protein synthesis in bacteria:

  • Binding Site: The compound binds specifically to the A-site pocket of the 50S ribosomal subunit within the peptidyl transferase center.
  • Inhibition Mechanism: This binding prevents the proper positioning and binding of initiator transfer RNA (tRNA), thereby blocking translation initiation and ultimately inhibiting bacterial growth .

This unique mechanism makes oxazolidinones effective against a broad spectrum of Gram-positive bacteria, including those that are resistant to other antibiotics.

Physical and Chemical Properties Analysis

Oxazolidinone-PC exhibits several notable physical and chemical properties:

  • Solubility: Generally low solubility in water, which poses challenges for formulation but can be addressed through structural modifications.
  • Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: Specific derivatives exhibit distinct melting points that can be used for characterization; for example, some synthesized forms have melting points around 135–137 °C .

These properties are critical for understanding how the compound behaves in biological systems and how it can be effectively utilized in therapeutic applications.

Applications

Oxazolidinone-PC has potential applications across various fields:

  1. Antibiotic Therapy: Its primary application lies in treating infections caused by multidrug-resistant Gram-positive bacteria.
  2. Research Tool: Used extensively in studies investigating bacterial protein synthesis mechanisms and resistance development.
  3. Drug Development: Ongoing research focuses on synthesizing novel derivatives with improved efficacy and reduced side effects .

The versatility of oxazolidinones makes them valuable not only as therapeutic agents but also as scaffolds for developing new drugs targeting bacterial infections.

Introduction to Oxazolidinones in Antimicrobial Chemotherapy

Historical Emergence of Oxazolidinones as a Synthetic Antibiotic Class

The oxazolidinone class represents a pivotal achievement in de novo antibacterial design, emerging as the first entirely synthetic antibiotic class with clinical utility developed in the past five decades. Initial research at E.I. du Pont de Nemours & Company in the 1980s identified early candidates DuP-105 and DuP-721, demonstrating promising activity against Gram-positive pathogens but exhibiting toxicity limitations [1] [4]. This foundational work established the oxazolidinone nucleus as a viable scaffold. Systematic optimization by Pharmacia & Upjohn scientists culminated in the 1996 discovery of Linezolid, characterized by an improved safety profile and potent activity against resistant strains [1] [4]. Its 2000 approval by the United States Food and Drug Administration marked a watershed moment, providing a critical therapeutic option against increasingly prevalent methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE) [1] [5] [9]. The subsequent approval of Tedizolid (2014) and ongoing clinical development of advanced candidates (Delpazolid, Sutezolid, Contezolid, TBI-223) underscore continuous efforts to enhance potency, spectrum, and overcome emerging resistance [1] [4] [7]. This trajectory exemplifies the successful translation of synthetic chemistry into clinically essential anti-infectives.

Table 1: Key Historical Milestones in Oxazolidinone Development

YearMilestoneSignificance
1980sDiscovery of DuP-105 & DuP-721 (DuPont)First synthetic oxazolidinones demonstrating anti-Gram-positive activity; Proof-of-concept established
1996Synthesis of Linezolid (Pharmacia & Upjohn)Optimized safety and efficacy profile; First oxazolidinone suitable for clinical development
2000FDA Approval of LinezolidFirst clinically available oxazolidinone; Vital tool against MRSA/VRE
2014FDA Approval of TedizolidSecond-generation agent; Improved potency and dosing convenience
2020sAdvanced Clinical Candidates (Delpazolid, Sutezolid, Contezolid, TBI-223)Focus on enhanced antimycobacterial activity, reduced toxicity, and overcoming resistance

Structural Uniqueness and Classification of Oxazolidinone Derivatives

Oxazolidinones derive their name from the central five-membered heterocyclic 2-oxazolidone ring, incorporating nitrogen and oxygen atoms within its structure. Among the three possible isomers (2-, 3-, and 4-oxazolidinone), the 2-oxazolidone configuration is exclusively associated with significant antibacterial activity and forms the pharmacophoric core of all therapeutically relevant derivatives [1] [4] [6]. The structure-activity relationship (SAR) studies defining this pharmacophore reveal three indispensable components:

  • The Oxazolidinone Ring (A-ring): The S-configuration at the C5 position is absolutely required for optimal ribosomal binding and antibacterial activity [4] [9].
  • The Acylaminomethyl Group at C5: This side chain, typically an acetamidomethyl group (-NHCOCH3), is crucial for target interaction [4] [6].
  • The N-Aryl Substituent (B-ring): An aromatic ring (often fluorinated phenyl) linked directly to the nitrogen atom (N1) of the oxazolidinone ring. Meta-fluorination frequently enhances activity, while para-substitution can influence spectrum [1] [4] [9].

This core template acts as a bioisostere for peptidyl transferase center ligands, enabling its unique mechanism: binding to the bacterial 23S rRNA within the 50S ribosomal subunit's peptidyl transferase center (PTC), specifically at the A-site [4] [9]. This interaction prevents the formation of the functional 70S ribosomal initiation complex, thereby inhibiting protein synthesis at a very early stage [5] [9]. This mechanism distinguishes oxazolidinones from other protein synthesis inhibitors (e.g., macrolides, aminoglycosides, tetracyclines), explaining the general lack of cross-resistance observed upon their introduction [5] [9].

Classification of derivatives is primarily based on strategic modifications to the core scaffold to enhance properties:

  • Ring A Modifications: Alterations to the oxazolidinone ring itself are limited due to SAR constraints, but fusion with other heterocycles (e.g., triazolopyrimidine in early compounds) has been explored [1].
  • C5 Side Chain Variations (Acylaminomethyl Group): While the acetamide is most common, extensive research explores alternatives (e.g., thiomorpholine in Sutezolid) aiming to improve potency, pharmacokinetics, or reduce toxicity [1] [4].
  • B-ring (N-Aryl) Modifications: This is the most extensively modified region. Variations include replacing phenyl with heteroaryl rings (e.g., pyridyl, thiophenyl), introducing diverse substituents (halogens, methyl, methoxy, acetyl), or creating biaryl systems (e.g., Radezolid, Posizolid) to enhance spectrum or activity against resistant strains [1] [4] [6].
  • C-ring Additions: Introduction of a third linked ring system, notably exemplified by the morpholine C-ring in Linezolid or the tetrahydrofuran/triazole in Tedizolid, significantly impacts potency, spectrum, and pharmacokinetic properties [1] [4] [9].

Table 2: Classification of Key Oxazolidinones Based on Structural Modifications

ClassificationCore Modification FocusPrototype ExamplesKey Structural FeaturesPrimary Development Driver
First GenerationEstablishing Core PharmacophoreLinezolidFluorophenyl B-ring; Morpholine C-ringBroad-spectrum vs. resistant Gram-positives
Second GenerationOptimizing B-ring & C-ringTedizolidHydroxymethyl on B-ring; Tetrahydrofuran-pyridine C-ring; D-ringEnhanced potency; Once-daily dosing
Biaryl OxazolidinonesB-ring ExpansionRadezolid, Posizolid, CadazolidComplex biaryl system replacing simple B-ringExtended spectrum; Activity vs. linezolid-resistant strains
Antimycobacterial FocusNovel C-ring/Side ChainsSutezolid, Delpazolid, TBI-223Thiomorpholine (Sutezolid); Pyridine/pyrimidine C-rings (Delpazolid, TBI-223)Enhanced activity vs. Mycobacterium tuberculosis; Reduced toxicity

Global Health Imperative: Addressing Multidrug-Resistant Gram-Positive Pathogens

The relentless rise of antimicrobial resistance, particularly among Gram-positive pathogens, constitutes a critical global health crisis. The World Health Organization (WHO) classifies MRSA, VRE, and drug-resistant Streptococcus pneumoniae as high-priority threats demanding urgent new therapeutic solutions [2] [7]. Gram-positive bacteria, especially the ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, Enterobacter spp.), are major culprits in hospital- and community-acquired infections, with resistance drastically limiting treatment options [1] [2]. In the European Union/European Economic Area alone, infections with selected antibiotic-resistant bacteria caused an estimated 33,110 attributable deaths in 2015 [4]. The Centers for Disease Control and Prevention conservatively estimates over two million antibiotic-resistant infections annually in the United States, leading to at least 23,000 deaths [2].

Oxazolidinones play a vital role in countering this crisis due to their unique mechanism and spectrum. They exhibit potent in vitro activity against virtually all clinically relevant resistant Gram-positive pathogens, including:

  • Methicillin-resistant Staphylococcus aureus (MRSA) and Coagulase-Negative Staphylococci (CoNS) [1] [5] [9].
  • Vancomycin-resistant Enterococci (VRE), specifically Enterococcus faecalis and Enterococcus faecium [1] [5] [9].
  • Penicillin-resistant Streptococcus pneumoniae (PRSP) [1] [5] [9].
  • Multidrug-resistant strains of Listeria, Corynebacterium, and Bacillus [9].

Furthermore, their significance extends to combating multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB). Linezolid and Tedizolid are WHO-recommended components of MDR-TB regimens, while next-generation oxazolidinones like Delpazolid, Sutezolid, and TBI-223 are undergoing clinical trials specifically for TB, offering hope for shorter, less toxic, and more effective regimens [1] [4] [8].

However, the widespread use and presence of oxazolidinones in various ecosystems exert selective pressure, leading to the emergence and dissemination of resistance. Transferable resistance genes, notably optrA, poxtA, cfr, and its variants (e.g., cfr(B), cfr(C), cfr(D), cfr(E)), pose significant threats [8]. These genes, often located on mobile genetic elements (plasmids, transposons) carrying insertion sequences (IS1216E, Tn558), facilitate horizontal gene transfer across strain, species, and genus boundaries within diverse reservoirs (human/animal gut microbiomes, environment) [8]. Surveillance data reveals alarmingly high prevalences, particularly of optrA, in agricultural settings (e.g., 100% in pig intestines, 77.5% in fish) and meat products (80.0%), highlighting the interconnectedness of human, animal, and environmental health ("One Health") in resistance dissemination [8]. While initially predominant in Enterococcus, these genes are increasingly detected in diverse genera like Staphylococcus, Streptococcus, Campylobacter, and Clostridium [8]. This widespread distribution underscores the critical need for continuous surveillance and innovative oxazolidinone development to maintain their efficacy against evolving multidrug-resistant pathogens.

Table 3: Prevalence of Transferable Linezolid Resistance Genes in Diverse One Health Niches (Representative Data) [8]

Sample SourceoptrA Prevalence (%, 95% CI)poxtA Prevalence (%, 95% CI)cfr Prevalence (%, 95% CI)cfr(D) Prevalence (%, 95% CI)Overall Gene Positivity (%, 95% CI)
Human Feces (Healthy)19.3% (Specific cohort)Data VariesData VariesData VariesData Varies
Pig Feces100% (96.3–100%)ModerateLow19.0% (10.9–25.6%)Very High
Chicken Feces61.0% (51.2–70.0%)Moderate/LowLowLowHigh
Duck Feces62.0% (52.2–70.9%)Moderate/LowLow13.0% (7.8–21.0%)High
Fish (Intestinal Content)77.5% (67.2–85.3%)Moderate/LowLowLowVery High
Pork/Poultry Meat80.0% (70.6–87.0%)ModerateLowLowVery High
River/Lake Water38.0% (25.9–51.9%)LowLowLowModerate

Table 4: Oxazolidinones in Development for Multidrug-Resistant Tuberculosis (MDR-TB) [1] [4]

OxazolidinoneDevelopmental PhaseKey Structural Features vs. LinezolidPotential Advantages for MDR-TB
SutezolidPhase IIb/IIIThiomorpholine moiety replacing morpholine (C-ring)Improved efficacy; Potential for reduced myelosuppression; Oral
DelpazolidPhase IINovel C-ring (pyridine/pyrimidine); Modified B-ringPromising early efficacy; Bactericidal potential; Oral
TBI-223Phase IIOptimized C-ring structureImproved safety profile (reduced mitochondrial inhibition); Oral
ContezolidApproved (China, other indications); TB researchModified morpholine C-ring; Methyl group on triazoleLower inhibition of MAO-B; Potential for reduced drug interactions

Properties

CAS Number

153531-48-7

Product Name

Oxazolidinone-PC

IUPAC Name

[(4S)-3-dodecanoyl-2-oxo-1,3-oxazolidin-4-yl]methyl 2-(trimethylazaniumyl)ethyl phosphate

Molecular Formula

C21H41N2O7P

Molecular Weight

464.5 g/mol

InChI

InChI=1S/C21H41N2O7P/c1-5-6-7-8-9-10-11-12-13-14-20(24)22-19(17-28-21(22)25)18-30-31(26,27)29-16-15-23(2,3)4/h19H,5-18H2,1-4H3/t19-/m0/s1

InChI Key

GFWOXNLXNCLUMK-IBGZPJMESA-N

SMILES

CCCCCCCCCCCC(=O)N1C(COC1=O)COP(=O)([O-])OCC[N+](C)(C)C

Synonyms

3-dodecanoyl-4-phosphatidylcholino-hydroxymethyl-2-oxazolidinone
3-dodecanoyl-4-phosphatidylcholinohydroxymethyl-2-oxazolidinone
3-dodecanoyl-4-phosphatidylcholinohydroxymethyl-2-oxazolidinone, (R)-isomer
oxazolidinone-PC

Canonical SMILES

CCCCCCCCCCCC(=O)N1C(COC1=O)COP(=O)([O-])OCC[N+](C)(C)C

Isomeric SMILES

CCCCCCCCCCCC(=O)N1[C@@H](COC1=O)COP(=O)([O-])OCC[N+](C)(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.